L 738372

HIV-1 Reverse Transcriptase NNRTI

L-738372 is a quinazolinone NNRTI with a precisely defined Ki of 140 nM, enabling quantitative enzymology. Its unique 2-3x enhanced potency against AZT-resistant HIV-1 RT (D67N, K70R, T215Y, K219Q) makes it an indispensable, non-substitutable tool for drug resistance studies and NRTI synergy assays.

Molecular Formula C18H14ClN3O
Molecular Weight 323.8 g/mol
CAS No. 159565-60-3
Cat. No. B1674061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 738372
CAS159565-60-3
Synonyms6-chloro-4(S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)ethynyl)quinazolin-2(1H)-one
L 738372
L-738,372
L-738372
Molecular FormulaC18H14ClN3O
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESC1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C#CC4=CC=CC=N4
InChIInChI=1S/C18H14ClN3O/c19-13-6-7-16-15(11-13)18(12-4-5-12,22-17(23)21-16)9-8-14-3-1-2-10-20-14/h1-3,6-7,10-12H,4-5H2,(H2,21,22,23)/t18-/m1/s1
InChIKeyVQWNFBGVGJSEIS-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-738372 CAS 159565-60-3: A Potent and Selective HIV-1 Reverse Transcriptase Inhibitor for Antiviral Research


L-738372 (CAS 159565-60-3) is a quinazolinone-derived, non-nucleoside reverse transcriptase inhibitor (NNRTI) that potently and reversibly inhibits HIV-1 reverse transcriptase (RT) . Its chemical structure is defined as 6-chloro-4(S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)ethynyl)quinazolin-2(1H)-one [1]. This compound serves as a critical research tool for investigating NNRTI mechanisms, antiviral synergy, and drug resistance pathways in HIV-1.

L-738372 CAS 159565-60-3: Why Interchanging with Other HIV-1 NNRTIs is Not Feasible


L-738372 cannot be considered interchangeable with other first-generation NNRTIs like nevirapine or efavirenz due to its distinct and quantifiable properties. It exhibits a unique, non-competitive, reversible inhibition mechanism , a specific inhibition constant (Ki) of 140 nM , and a characteristic species-dependent pharmacokinetic profile [1]. Crucially, L-738372 demonstrates retained and even enhanced potency against specific drug-resistant HIV-1 RT mutants, a feature not shared by other compounds in its class [2]. Substitution with a generic NNRTI would compromise experimental validity and invalidate comparative studies.

L-738372 CAS 159565-60-3: Quantitative Evidence for Differentiated Scientific Selection


L-738372 Non-Competitive Reversible HIV-1 RT Inhibition with Defined Ki vs. Nevirapine/Efavirenz

L-738372 is a non-competitive, reversible inhibitor of HIV-1 reverse transcriptase (RT) with a well-defined inhibition constant (Ki) of 140 nM against dTTP . In contrast, nevirapine and efavirenz are non-competitive inhibitors with reported IC50 values typically ranging from 10-100 nM in various assays, but they do not share this specific Ki value or the exact quinazolinone binding mode [1]. The quantifiable Ki provides a precise, reproducible metric for comparative enzymology and structure-activity relationship (SAR) studies.

HIV-1 Reverse Transcriptase NNRTI

L-738372 Synergistic Inhibition with Nucleoside Analogs vs. Additive NNRTI Combinations

L-738372 exhibits synergistic inhibition of HIV-1 reverse transcriptase when combined with nucleoside analogs such as azidothymidine triphosphate (AZT-TP), dideoxyinosine triphosphate (ddI-TP), or dideoxycytidine triphosphate (ddC-TP) . In contrast, combinations of other NNRTIs, such as nevirapine and efavirenz, have been shown to result in similar antiviral efficacy but with an increased incidence of adverse events compared to single NNRTI regimens [1]. This quantitative synergy is a key differentiator for experimental combination therapy research.

HIV-1 Drug Synergy Antiviral

L-738372 Retained Potency Against AZT-Resistant HIV-1 RT vs. Reduced Efficacy of NRTIs

L-738372 has 2-3 times more inhibitory potency against the azidothymidine (AZT)-resistant HIV-1 reverse transcriptase mutant (D67N, K70R, T215Y, K219Q) compared to wild-type RT [1]. This contrasts sharply with AZT and other NRTIs, which lose efficacy against this common resistance mutation. This enhanced potency against a specific, clinically relevant mutant is a unique and quantifiable differentiator.

HIV-1 Drug Resistance NNRTI

L-738372 Species-Dependent Pharmacokinetic Profile vs. Conserved PK of Efavirenz

L-738372 exhibits a pronounced species-dependent pharmacokinetic (PK) profile. Following 0.9 mg/kg IV and 9 mg/kg PO doses, systemic blood clearance (CLB) and bioavailability (F) were inversely related: CLB was 48, 15, and 3 ml/min/kg, and F was 6%, 62%, and 94% in dogs, rats, and monkeys, respectively [1]. In contrast, efavirenz, a widely used NNRTI, shows a more conserved PK profile across species with high plasma protein binding (>99%) and a long half-life (40-55 hours) in humans [2]. This marked difference makes L-738372 a valuable tool for studying species-specific hepatic first-pass metabolism and its impact on NNRTI bioavailability.

Pharmacokinetics Metabolism Drug Development

L-738372 CAS 159565-60-3: Validated Research and Industrial Applications


HIV-1 Reverse Transcriptase Mechanistic and SAR Studies

Utilize L-738372 as a reference compound with a precisely defined Ki of 140 nM [1] to investigate non-competitive, reversible inhibition mechanisms of HIV-1 RT. Its quantifiable binding kinetics make it ideal for detailed enzymology and structure-activity relationship (SAR) studies, providing a consistent benchmark not available with less characterized NNRTIs .

Antiviral Drug Synergy and Combination Therapy Research

Employ L-738372 in experimental models to explore synergistic inhibition of HIV-1 when combined with nucleoside reverse transcriptase inhibitors (NRTIs) [1]. This application is directly supported by evidence of synergy with AZT-TP, ddI-TP, and ddC-TP [1], making it a critical tool for developing optimized antiretroviral combination strategies.

HIV-1 Drug Resistance and Mutant-Specific Inhibitor Screening

Use L-738372 as a positive control and investigative tool in assays for HIV-1 drug resistance. Its demonstrated 2-3x enhanced potency against the clinically relevant AZT-resistant RT mutant (D67N, K70R, T215Y, K219Q) [1] makes it essential for screening novel inhibitors that maintain activity against NRTI-resistant viral strains.

Preclinical Pharmacokinetic and Drug Metabolism Studies

Apply L-738372 in preclinical species to model and study the impact of hepatic first-pass metabolism on NNRTI bioavailability. Its unique, well-characterized species-dependent PK profile—with bioavailability ranging from 6% in dogs to 94% in monkeys [1]—provides a valuable experimental system for investigating factors governing NNRTI disposition and clearance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 738372

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.